N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 1,4-dihydroquinolin-4-one core substituted with a 6-ethyl group and a 4-methylbenzoyl moiety. The compound’s synthesis likely involves coupling reactions similar to those described for related acetamides, such as HATU-mediated amide bond formation or EDC.HCl-based activation .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O3/c1-5-21-9-13-26-24(15-21)29(34)25(28(33)22-10-6-18(2)7-11-22)16-31(26)17-27(32)30-23-12-8-19(3)20(4)14-23/h6-16H,5,17H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWGWZNEDSIWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the acetamide group and the 3,4-dimethylphenyl substituent. Common reagents used in these reactions include ethyl acetoacetate, 4-methylbenzoyl chloride, and 3,4-dimethylaniline. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemical Properties and Reactivity
The chemical reactivity of N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can be attributed to the functional groups present in its structure. Notable reactions include:
- Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid and amine.
- Electrophilic Aromatic Substitution : The quinoline moiety can participate in electrophilic aromatic substitution due to its electron-rich nature.
- Nucleophilic Attack : The presence of the carbonyl group in the benzoyl part allows for nucleophilic attack, leading to further derivatization.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of microbial pathogens.
- Anti-inflammatory Effects : The quinoline derivatives are noted for their potential anti-inflammatory properties.
- Antitumor Activity : There is significant interest in the potential of this compound as an antitumor agent due to its ability to interact with multiple biological targets critical for disease progression.
Medicinal Chemistry Applications
Given its structural characteristics, this compound has potential applications in medicinal chemistry:
- Lead Compound Development : It may serve as a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.
- Mechanism Exploration : This compound could be utilized in research settings to explore its mechanisms of action and therapeutic efficacy.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:
- Formation of the Dihydroquinoline Moiety : This step often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
- Coupling Reactions : Subsequent steps involve coupling reactions that integrate the different structural components.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(3,4-Dimethylphenyl)-2-[3-(4-Ethylbenzoyl)-6-Methyl]-acetamide | Similar acetamide structure | Antimicrobial properties |
| 6-Ethyl-N-(3-Methoxyphenyl)quinolin-2-carboxamide | Quinoline core with carboxamide | Anti-inflammatory effects |
| 7-Methoxy-N-(2-Methylphenyl)quinolinone | Modified quinolone structure | Antitumor activity |
These compounds demonstrate varying degrees of biological activity and highlight the unique aspects of this compound's chemical framework that may contribute to its distinct pharmacological profile.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Core Heterocycles: The target compound’s 1,4-dihydroquinolin-4-one core distinguishes it from quinazolinone () and pyrazolone () analogs. The quinolinone scaffold is associated with kinase inhibition and anticancer activity, while quinazolinones are explored for anticonvulsant effects . Pyrazolone derivatives (e.g., ) exhibit conformational flexibility due to rotational freedom around the amide bond, influencing solid-state packing and hydrogen-bonding patterns .
Electron-Withdrawing Groups: Halogenated analogs (e.g., 3,4-dichlorophenyl in ) increase metabolic stability but may reduce solubility. The 4-methylbenzoyl group in the target compound balances electron density for receptor interactions .
Synthesis :
- The target compound likely employs coupling reagents like HATU (as in ) or EDC.HCl () to form the acetamide bond. Yield and purity depend on steric hindrance from substituents like the 6-ethyl group .
In contrast, dichlorophenyl analogs () are prioritized for pesticidal applications due to halogen-driven stability .
Key Research Findings
- Conformational Dynamics : X-ray studies of dichlorophenyl acetamides () reveal three distinct conformers with dihedral angles (54.8°–77.5°) between aromatic rings, highlighting steric and electronic influences on molecular geometry .
- Solubility : Compound 9b () forms a colorless film, suggesting moderate solubility in polar solvents, whereas halogenated analogs () are typically crystalline solids with lower solubility .
- Synthetic Efficiency : HATU-mediated reactions () achieve near-quantitative yields for less sterically hindered acetamides, whereas EDC.HCl () is preferred for bulkier substrates .
Biological Activity
N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 452.5 g/mol. Its structure includes a dimethylphenyl group and a dihydroquinoline moiety, which are crucial for its biological activity. The acetamide group can undergo hydrolysis, while the quinoline moiety allows for electrophilic aromatic substitution reactions, enhancing its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . For instance, quinoline derivatives have been documented to interact with bacterial enzymes and cell membranes, leading to growth inhibition of various pathogens.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent . Similar structures have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may reduce inflammation through these mechanisms.
Antitumor Potential
Quinoline derivatives are particularly noted for their antitumor activity . They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. Preliminary studies suggest that this compound may act on multiple biological targets critical for cancer progression.
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant inhibition of bacterial growth in vitro against strains such as E. coli and S. aureus using similar quinoline derivatives. |
| Inflammation Model | In vivo studies indicated that related compounds reduced inflammation markers in mouse models of arthritis. |
| Cancer Cell Line Testing | Compounds with similar structures showed cytotoxic effects on various cancer cell lines (e.g., MCF7 breast cancer cells), suggesting potential therapeutic applications. |
Q & A
Q. What are the optimal synthetic routes for preparing N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of structurally complex acetamide derivatives typically involves multi-step protocols, including amide coupling, quinoline ring formation, and functional group protection/deprotection. For example, analogous compounds (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) are synthesized via carbodiimide-mediated coupling (EDC/HCl) in dichloromethane with triethylamine as a base, followed by crystallization . Optimization can employ statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. Key parameters include temperature (e.g., 273 K for coupling steps), solvent polarity, and stoichiometric ratios of reactants .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing the compound’s structure and confirming synthetic fidelity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO- to resolve aromatic protons (δ 6.5–8.5 ppm) and confirm substituent integration (e.g., dimethylphenyl groups at δ ~2.2–2.4 ppm) .
- X-ray Crystallography : Determine dihedral angles between aromatic rings (e.g., dichlorophenyl vs. pyrazolyl rings in analogous structures) to assess conformational flexibility and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming dimers) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C30H33N5O6S at 591.68 g/mol in related compounds) .
Advanced Research Questions
Q. How can quantum chemical calculations resolve contradictions between experimental and theoretical data (e.g., dipole moments, charge distributions)?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and validates experimental observations. For example, discrepancies in dipole moments (e.g., in N-substituted maleimides) can arise from solvent effects or crystal packing forces, which are accounted for using polarizable continuum models (PCM) or periodic boundary conditions in solid-state simulations . Comparative studies between gas-phase and condensed-phase calculations are critical .
Q. What strategies address inconsistencies in bioactivity data across in vitro assays (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay Standardization : Control variables such as solvent (DMSO concentration ≤1%), cell line viability, and incubation time.
- Structural Analog Comparison : Compare bioactivity with derivatives (e.g., quinazolinone-based acetamides) to identify substituent-dependent trends (e.g., ethyl vs. methyl groups altering lipophilicity) .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), correlating binding affinities with experimental IC50 values .
Q. How can reaction path search methods improve mechanistic understanding of the compound’s degradation or metabolic pathways?
- Methodological Answer : Apply quantum chemical reaction path searches (e.g., IRC calculations) to identify transition states and intermediates. For example, oxidative metabolism pathways (e.g., cytochrome P450-mediated) can be modeled using Gaussian 16 with solvent corrections. Experimental validation via LC-MS/MS detects metabolites, while computational predictions narrow down plausible structures .
Experimental Design & Data Analysis
Q. What experimental frameworks are recommended for studying the compound’s thermodynamic stability under varying pH and temperature conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., 473–475 K in related crystals) .
- pH Stability Studies : Use buffered solutions (pH 1–13) with HPLC monitoring of degradation products. For instance, acetamide hydrolysis under acidic conditions generates carboxylic acids and amines .
- Kinetic Modeling : Fit stability data to Arrhenius or Eyring equations to predict shelf-life .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing 4-methylbenzoyl with halogenated or electron-withdrawing groups).
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Crystallographic Overlays : Superimpose X-ray structures of analogs to identify conserved binding motifs (e.g., planar quinoline cores) .
Contradiction Resolution
Q. How can conflicting crystallographic data (e.g., multiple conformers in asymmetric units) be reconciled with spectroscopic observations?
- Methodological Answer :
Q. What computational tools resolve discrepancies between predicted and observed optical properties (e.g., UV-Vis absorption maxima)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
